(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
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Overview
Description
(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl(dimethyl)silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This property makes it a valuable tool in synthetic chemistry for protecting and deprotecting functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for similar protective purposes in organic synthesis.
tert-Butyl(diphenyl)silyl chloride: Another protecting group with slightly different reactivity and stability.
Triisopropylsilyl chloride: Offers greater steric hindrance and stability compared to tert-butyl(dimethyl)silyl chloride.
Uniqueness
The uniqueness of (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one lies in its specific molecular structure, which provides a balance of stability and reactivity. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C14H26O5Si |
---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10-,11-/m0/s1 |
InChI Key |
VBPYRQYBEKHPKA-DCAQKATOSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](OC(=O)[C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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